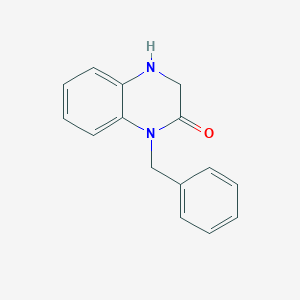

1-Benzyl-3,4-dihydroquinoxalin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3,4-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c18-15-10-16-13-8-4-5-9-14(13)17(15)11-12-6-2-1-3-7-12/h1-9,16H,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUHQMKIMCKUAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=CC=CC=C2N1)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226039-96-8 | |

| Record name | 1-benzyl-1,2,3,4-tetrahydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Benzyl 3,4 Dihydroquinoxalin 2 One and Its Derivatives

De Novo Synthesis Approaches to the Dihydroquinoxalin-2-one Core

The construction of the fundamental 3,4-dihydroquinoxalin-2-one ring system can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope and reaction conditions. These methods primarily involve the formation of the heterocyclic ring from acyclic precursors.

Condensation Reactions of Ortho-Phenylenediamines

A cornerstone in the synthesis of 3,4-dihydroquinoxalin-2-ones is the condensation reaction between an ortho-phenylenediamine and a suitable two-carbon synthon. researchgate.net This approach is widely utilized due to the ready availability of diverse ortho-phenylenediamine starting materials.

One of the most direct methods involves the reaction of an ortho-phenylenediamine with an α-haloacetic acid or its ester derivative, such as ethyl bromoacetate. researchgate.net The reaction typically proceeds via an initial SN2 substitution, followed by an intramolecular cyclization to form the dihydroquinoxalin-2-one ring. researchgate.net The choice of solvent, temperature, and base can influence the reaction's efficiency and, in some cases, the final product's oxidation state. researchgate.net For instance, the use of pyridine (B92270) as a base tends to favor the formation of the desired cyclized product. researchgate.net

Another common variation is the condensation with α-keto acids or their esters. For example, the reaction of ortho-phenylenediamine with pyruvic acid can lead to the formation of 3-methyl-3,4-dihydroquinoxalin-2-one derivatives. Similarly, glyoxylic acid can be employed to yield unsubstituted 3,4-dihydroquinoxalin-2-one at the C3 position. Catalyst-free conditions using water as a solvent have been reported for the reaction of ortho-phenylenediamines with α-keto acids, offering an environmentally benign synthetic route.

| Ortho-Phenylenediamine Derivative | Reagent | Conditions | Product | Yield | Reference |

| o-Phenylenediamine | Ethyl bromoacetate | Pyridine | 3,4-dihydroquinoxalin-2(1H)-one | - | researchgate.net |

| o-Phenylenediamine | Chloroacetic acid | Aqueous ammonia, reflux | 3,4-dihydroquinoxalin-2(1H)-one | 83% | researchgate.net |

| o-Phenylenediamine | Ethyl glyoxalate | - | Quinoxalin-2(1H)-one | 85% | nih.gov |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as powerful tools for the efficient construction of complex molecular architectures, including the dihydroquinoxalin-2-one scaffold. phasetransfer.comtsijournals.comresearchgate.net These strategies are highly valued for their atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. nih.gov

One notable example is the Bargellini-type reaction. The reaction of o-phenylenediamines with substituted trichloromethylcarbinol electrophiles under phase-transfer conditions can produce 3,3-disubstituted dihydroquinoxalin-2-ones. nih.gov This approach tolerates a variety of substituents on both the phenylenediamine and the trichloromethylcarbinol, leading to a broad range of products in moderate to excellent yields. nih.gov

Another MCR approach involves the rhodium(II)-catalyzed three-component coupling for producing α-aryl serine derivatives, which can then be further transformed into 3,3-disubstituted quinoxalin-2-ones through subsequent protection and cyclization steps. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

| o-Phenylenediamines | Substituted trichloromethylcarbinols | - | Phase-transfer conditions | 3,3-Disubstituted dihydroquinoxalin-2-ones | nih.gov |

| Carbene precursor | Ammonium (B1175870) ylids | Formaldehyde | Rh(II)-catalyst | α-Aryl serine derivatives (precursors to 3,3-disubstituted quinoxalin-2-ones) | nih.gov |

Cyclization Reactions and Annulation Pathways

Beyond direct condensation, various cyclization and annulation strategies provide access to the dihydroquinoxalin-2-one core. These methods often involve the intramolecular cyclization of a pre-functionalized linear precursor.

A prominent strategy involves the Michael addition of an ortho-phenylenediamine to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization cascade. For instance, reaction with maleic acid derivatives can afford 3-substituted 3,4-dihydroquinoxalin-2-ones. nih.gov Similarly, a Michael-addition/cyclization cascade process using nitro-olefins has been reported for the synthesis of 3-nitromethyl substituted quinoxalin-2-ones. nih.gov

Another approach is the Ullmann-type amination of enantiopure α-amino acids with N-Boc-2-iodoanilines, followed by a cyclization step. nih.gov This method allows for the synthesis of enantiopure 3-substituted dihydroquinoxalin-2-ones. The coupling reaction proceeds with moderate to good yields, and the subsequent cyclization occurs without racemization. nih.gov

Visible-light photocatalysis has also been employed to initiate stereoselective cyclization cascades of suitably substituted dihydroquinoxalinones, leading to polycyclic quinoxalin-2(1H)-one structures. psgcas.ac.in These reactions proceed under mild conditions and can generate significant molecular complexity in a single step. psgcas.ac.in

N-Benzylation Strategies for Dihydroquinoxalin-2-one Scaffolds

Once the dihydroquinoxalin-2-one core is synthesized, the introduction of a benzyl (B1604629) group at the N1 position is a crucial step in arriving at the target compound, 1-benzyl-3,4-dihydroquinoxalin-2-one. This is typically achieved through N-alkylation reactions.

Alkylation with Benzyl Halides (e.g., Benzyl Chloride)

The most common and straightforward method for N-benzylation is the reaction of a pre-formed 3,4-dihydroquinoxalin-2-one with a benzyl halide, such as benzyl chloride or benzyl bromide. This nucleophilic substitution reaction is typically carried out in the presence of a base to deprotonate the amide nitrogen, thereby increasing its nucleophilicity.

Commonly used bases include sodium hydride (NaH), potassium carbonate (K2CO3), and various alkali metal hydroxides. The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) (CH3CN) being frequently employed. For instance, the treatment of a quinoxalin-2(1H)-one with benzyl 4-(bromomethyl)benzoate (B8499459) and sodium hydride provided the corresponding N-benzylated derivative in good yield. nih.gov

Phase-transfer catalysis (PTC) offers an alternative set of conditions for N-alkylation. Using a phase-transfer catalyst, such as a quaternary ammonium salt, allows the reaction to occur in a biphasic system (e.g., aqueous base and an organic solvent), which can simplify work-up procedures and avoid the need for strong, anhydrous bases. Benzyl chloride is a particularly effective substrate for PTC reactions.

| Dihydroquinoxalin-2-one Derivative | Benzylating Agent | Base/Catalyst | Solvent | Product | Yield | Reference |

| Quinoxalin-2(1H)-one | Benzyl 4-(bromomethyl)benzoate | Sodium hydride | - | N-benzylated lactam derivative | 64% | nih.gov |

| 3,4-dihydroquinoxalin-2(1H)-one | Benzyl chloride | Potassium carbonate | DMF | 1-Benzyl-3,4-dihydroquinoxalin-2(1H)-one | - | - |

Catalytic N-Alkylation Approaches

Catalytic methods for N-alkylation are gaining prominence as they often offer milder reaction conditions and are more environmentally friendly. These approaches typically involve the use of a transition metal catalyst to facilitate the coupling of the dihydroquinoxalin-2-one with a benzyl group source.

While direct catalytic N-benzylation of the dihydroquinoxalin-2-one core is an area of ongoing research, related catalytic C-H activation and functionalization of quinoxalin-2(1H)-ones have been extensively studied. researchgate.net These studies provide a foundation for the development of catalytic N-alkylation protocols.

A common strategy in catalytic N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. In this approach, a catalyst, often based on a transition metal like palladium or nickel, facilitates the oxidation of a benzyl alcohol to the corresponding aldehyde in situ. This aldehyde then undergoes a condensation reaction with the amine (in this case, the dihydroquinoxalin-2-one), and the resulting iminium intermediate is then reduced by the hydrogen that was "borrowed" in the initial oxidation step. This method avoids the use of stoichiometric alkylating agents and produces water as the only byproduct. While specific examples for the N-benzylation of 3,4-dihydroquinoxalin-2-one using this method are not yet widely reported, it represents a promising future direction for the synthesis of the title compound.

Optimization of Reaction Conditions and Reagents

The efficiency of synthesizing this compound and related compounds is highly dependent on the careful optimization of reaction conditions and the selection of appropriate reagents. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and the nature of the starting materials.

For instance, in the synthesis of 3,4-dihydroquinoxalin-2-ones through the selective reduction of aromatic, multifunctional nitro precursors, supported gold nanoparticles have been utilized as effective catalysts. The Au/TiO2-Et3SiH catalytic system facilitates the in situ formation of the corresponding amines, which then undergo intramolecular C-N transamidation upon treatment with a mild acid like silica. researchgate.net Similarly, Rh–thiourea-catalyzed asymmetric hydrogenation has been developed for producing enantiopure tetrahydroquinoxalines and dihydroquinoxalinones. nih.gov This method demonstrates high yields and enantioselectivities under mild conditions of 1 MPa H2 pressure at room temperature. nih.gov The optimization of this reaction revealed that a strong Brønsted acid, such as HCl, is crucial for activating the substrate. nih.gov

In photoredox-catalyzed reactions, the choice of photocatalyst is a critical parameter. For example, in the 1,6-radical addition of 3,4-dihydroquinoxalin-2-ones to para-quinone methides, various photocatalysts such as Ru(bpy)3Cl2, Eosin Y, and 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) were screened. acs.org The Fukuzumi's photocatalyst was found to be highly effective under irradiation with a 455 nm HP single LED. acs.orgnih.gov Solvent selection also plays a pivotal role; dry and degassed acetonitrile has been shown to be a suitable medium for such transformations. acs.org

The following table summarizes the optimization of reaction conditions for a representative synthesis of a functionalized 3,4-dihydroquinoxalin-2-one derivative.

| Entry | Photocatalyst | Solvent | Conditions | Yield (%) |

| 1 | Ru(bpy)3Cl2 | MeCN | 455 nm LED, Argon | 72 |

| 2 | Eosin Y | MeCN | 455 nm LED, Argon | Lower Yield |

| 3 | 2,4,6-triphenylpyrylium tetrafluoroborate | MeCN | 455 nm LED, Argon | Lower Yield |

| 4 | Fukuzumi's photocatalyst | MeCN | 455 nm LED, Argon | Good to Excellent |

| Data compiled from a study on the organophotoredox 1,6-addition of 3,4-dihydroquinoxalin-2-ones. acs.org |

Stereoselective and Enantiopure Synthetic Routes

The synthesis of enantiomerically pure this compound and its analogs is of paramount importance, as the biological activity of chiral molecules is often stereospecific. Several strategies have been developed to achieve high levels of stereocontrol, including the use of chiral pool starting materials, chiral auxiliaries, and resolution techniques.

A common and effective strategy for the synthesis of enantiopure 3,4-dihydroquinoxalin-2-ones involves the use of naturally occurring α-amino acids as chiral starting materials. researchgate.netbohrium.comresearchgate.net This approach leverages the inherent chirality of the amino acid to introduce the desired stereocenter in the final product. The general methodology involves the coupling of a chiral amino acid or its ester with an ortho-substituted aniline (B41778) derivative, followed by a cyclization step. nih.govuit.no

For example, enantiopure 3-substituted dihydroquinoxalin-2-ones have been synthesized via a mild, ligand-free Ullmann-type amination of enantiopure α-amino acids with N-Boc-2-iodoanilines. uit.no The subsequent cyclization, upon treatment with trifluoroacetic acid (TFA), proceeds without racemization, affording the desired products in excellent enantiomeric excess (>98% ee). uit.no Another approach involves the reductive cyclization of N-(o-nitroaryl)amino esters, derived from natural amino acids, using iron or zinc metal under mild conditions. researchgate.net

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. nih.govwikipedia.orgspringerprofessional.de In the context of 3,4-dihydroquinoxalin-2-one synthesis, chiral auxiliaries have been successfully employed to achieve high diastereoselectivity.

A notable example is the stereoselective substitution of enantiopure aryl α-bromo acetates with o-phenylenediamines. uit.no The enantiopurity of the α-bromo acetates can be enhanced through crystallization-induced dynamic resolution. uit.no This reaction yields quinoxalin-2-ones in good to excellent yields (79-95%) and with excellent enantiomeric excess (99:1 er). uit.no The chiral auxiliary is typically removed in a subsequent step to afford the final enantiopure product. Evans' oxazolidinones are another class of widely used chiral auxiliaries that have been applied in various asymmetric syntheses. springerprofessional.debath.ac.uk

Resolution is a classical method for separating a racemic mixture into its constituent enantiomers. While often considered less elegant than asymmetric synthesis, it remains a practical approach for obtaining enantiopure compounds. ub.edu For 3,4-dihydroquinoxalin-2-ones, resolution can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. Another method is chiral chromatography, which utilizes a chiral stationary phase to separate the enantiomers. While specific examples detailing the resolution of this compound are not extensively reported, the general principles of resolution are applicable to this class of compounds.

Green Chemistry and Sustainable Synthetic Protocols

In recent years, there has been a significant shift towards the development of more environmentally benign and sustainable synthetic methodologies. nih.gov Green chemistry principles, such as the use of renewable resources, energy efficiency, and the avoidance of hazardous substances, are increasingly being incorporated into the synthesis of 3,4-dihydroquinoxalin-2-ones.

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. nih.govorganic-chemistry.org This methodology utilizes visible light as a renewable energy source to drive chemical reactions under mild conditions, often at room temperature. acs.orgresearchgate.net In the synthesis and functionalization of 3,4-dihydroquinoxalin-2-ones, photoredox catalysis has enabled a variety of transformations.

For example, the direct C–H silylation of quinoxalinones has been achieved using organic photoredox catalysis in combination with hydrogen atom transfer (HAT) under ambient air conditions. rsc.org This transition-metal- and external-oxidant-free protocol offers a green alternative to traditional methods. rsc.org Similarly, the radical addition of 3,4-dihydroquinoxalin-2-ones to trifluoromethyl ketones has been established using Ru(bpy)3Cl2 as a photocatalyst under visible light irradiation. acs.org

Organic dyes, such as Eosin Y, have gained prominence as inexpensive and less toxic alternatives to transition metal-based photocatalysts. uni-regensburg.denih.govmdpi.com Eosin Y has been successfully employed in the C-3 functionalization of quinoxalin-2-ones. chim.it For instance, the C-3 acylation of quinoxalinones with aldehydes can be achieved using Eosin Y as a photocatalyst in the presence of an oxidant under blue LED irradiation. chim.it

The following table provides examples of visible-light photoredox catalyzed reactions for the functionalization of quinoxalinone derivatives.

| Reaction Type | Photocatalyst | Reagents | Key Features |

| C-H Silylation | Organic Dye | Silanes | Transition-metal-free, ambient conditions rsc.org |

| 1,6-Radical Addition | Fukuzumi's photocatalyst | para-Quinone Methides | Mild conditions, high efficiency acs.orgnih.gov |

| Radical Addition | Ru(bpy)3Cl2 | Trifluoromethyl Ketones | Synthesis of fluorinated derivatives acs.org |

| C-3 Acylation | Eosin Y | Aldehydes, (NH4)2S2O8 | Metal-free photocatalysis chim.it |

Reactivity and Chemical Transformations of 1 Benzyl 3,4 Dihydroquinoxalin 2 One

Functionalization of the Quinoxalinone Ring System

The core structure of 1-benzyl-3,4-dihydroquinoxalin-2-one allows for selective chemical modifications. The most explored site for functionalization is the methylene (B1212753) group at the C-3 position of the heterocyclic ring. This reactivity is attributed to the acidity of the C-3 protons, which are alpha to both a carbonyl group and a nitrogen atom within the lactam structure, facilitating deprotonation or radical abstraction.

Direct functionalization of the C-3 position represents an efficient and atom-economical approach to introduce molecular complexity. researchgate.net This has led to the development of various methodologies, including alkylations, arylations, and the formation of bonds with heteroatoms.

Direct C-H alkylation at the C-3 position of the 3,4-dihydroquinoxalin-2-one core is a prominent strategy for forging new carbon-carbon bonds. Various methods have been developed, often employing radical-based pathways.

One notable method involves an organophotoredox-catalyzed direct Csp³–H alkylation using N-(acyloxy)phthalimides as alkylating agents. rsc.org This reaction proceeds under mild conditions and demonstrates a broad substrate scope, accommodating primary, secondary, tertiary, and sterically hindered alkyl groups. rsc.org The process is characterized by its good functional group tolerance and scalability. rsc.org

Hypervalent iodine(III) reagents have also been utilized to promote three-component alkylation reactions. nih.gov For instance, the reaction of quinoxalin-2(1H)-ones with unactivated alkenes and trimethylsilyl (B98337) azide (B81097) (TMSN₃) provides an efficient route to introduce β-azido alkyl groups at the C-3 position. nih.gov

Furthermore, metal-free domino reactions have been described for the direct C-H benzylation and alkylation of quinoxalin-2(1H)-ones. researchgate.net In these reactions, a sulfonyl radical, generated from sulfinic acid, triggers the transformation of alkenes into alkyl radicals, which then react selectively at the C-3 position of the quinoxalinone ring. researchgate.net Another approach uses 1,4-dihydropyridines (DHPs) under oxidative conditions to generate Csp³-centered radicals for the C-H alkylation of heterocyclic bases. nih.gov

Table 1: Selected C-3 Alkylation Reactions of Quinoxalin-2-one Derivatives

| Alkylating Agent | Catalyst/Promoter | Key Features | Reference |

| N-(acyloxy)phthalimides | Organophotoredox catalyst | Mild conditions, broad scope, good functional group tolerance. | rsc.org |

| Unactivated alkenes / TMSN₃ | Hypervalent iodine(III) | Three-component reaction, synthesis of β-azido alkyl derivatives. | nih.gov |

| Alkenes / Sulfinic acid | Metal-free (radical initiator) | Domino multicomponent reaction, exclusive C-3 selectivity. | researchgate.net |

| 1,4-Dihydropyridines (DHPs) | Oxidant (e.g., persulfate) | Net decarbonylative alkylation, overcomes drawbacks of using aldehydes. | nih.gov |

The introduction of fluorinated alkyl groups into the quinoxalinone scaffold is of significant interest due to the unique properties these moieties impart on bioactive molecules. Visible-light-initiated three-component radical cascade reactions have been successfully employed for this purpose. researchgate.netacs.org

A key strategy involves the α-perfluoroalkyl-β-heteroarylation of alkenes, where quinoxalin-2(1H)-ones act as radical acceptors. researchgate.net This reaction can be initiated by the visible-light-mediated homolysis of a complex formed between a perfluoroalkyl iodide and a base, which generates the initial perfluoroalkyl radical. acs.org The resulting radical cascade efficiently produces a range of perfluoroalkyl-containing quinoxalin-2(1H)-one derivatives in moderate to excellent yields under mild conditions. researchgate.net

C-3 arylation of the quinoxalinone core introduces valuable aryl substituents, significantly impacting the molecule's steric and electronic properties. Oxidative C-3 arylation can be achieved using iodosobenzene (B1197198) as a promoter and arylhydrazines as the aryl source. nih.gov This method proceeds under mild conditions and affords a variety of 3-arylquinoxalin-2(1H)-one derivatives in moderate to good yields. nih.gov The reaction is believed to proceed via an aryl radical intermediate. nih.gov

A more complex, three-component 1,2-di(hetero)arylation has been developed using visible light. acs.org In this additive-free process, quinoxalin-2(1H)-ones, styrenes, and aryl thianthrenium salts react to form products functionalized at the C-3 position. acs.org The quinoxalin-2(1H)-one itself acts as a photosensitizer, initiating a single-electron transfer to the aryl thianthrenium salt, which generates an aryl radical that engages in an addition cascade with the styrene (B11656) and the quinoxalinone. acs.org This reaction is compatible with N-benzyl substituted quinoxalinones. acs.org

Methods for C-3 acylation have also been explored. Silver-catalyzed protocols involving the intermolecular radical addition/cyclization of N-phenylcinnamamide with α-keto acids can yield trans-3-acyl-4-aryldihydroquinolin-2(1H)-ones, a structurally related scaffold. mdpi.com

Direct alkynylation at the C-3 position introduces a synthetically versatile alkyne moiety. A straightforward approach for this transformation involves a copper-catalyzed reaction between 3,4-dihydroquinoxalin-2-ones and terminal alkynes. researchgate.net This method provides access to C-3 alkynylated products, which are otherwise challenging to synthesize.

The formation of bonds between the C-3 carbon and various heteroatoms expands the chemical diversity of quinoxalinone derivatives.

C-O Bond Formation: Direct C-H hydroxylation of quinoxalin-2(1H)-ones to produce 3-hydroxyquinoxalin-2(1H)-ones can be achieved using graphitic carbon nitride (g-C₃N₄) as a heterogeneous photocatalyst under an air atmosphere. mdpi.com

C-S Bond Formation: Electrophilic sulfenylation provides a route to C-S bond formation. The reaction of N-arylcinnamamides with N-arylthiosuccinimides, promoted by a Lewis acid, can generate cis-4-aryl-3-arylthio-3,4-dihydroquinolin-2(1H)-ones, demonstrating a viable strategy for introducing sulfur functionalization adjacent to the nitrogen-bearing carbon. mdpi.com Additionally, a three-component reaction of quinoxalinones, aryl alkenes, and P(O)SH compounds mediated by (NH₄)₂S₂O₈ enables the synthesis of phosphorothioate-containing derivatives. researchgate.net

C-P Bond Formation: The introduction of a phosphonate (B1237965) group has been accomplished through copper-catalyzed phosphonation of 3,4-dihydroquinoxalin-2-one with dimethyl phosphite. uv.es Another photocatalytic three-component reaction between alkenes, quinoxalinones, and dialkyl dithiophosphoric acids has been developed to incorporate dithiophosphoryl groups. researchgate.net

C-N Bond Formation: While direct C-N bond formation via amination is a known functionalization strategy for quinoxalinones, specific examples directly comparable to the other methods were less detailed in the surveyed literature. researchgate.net However, the aforementioned three-component synthesis of β-azido alkyl derivatives represents an indirect method of introducing a nitrogen-containing functional group. nih.gov

C-Si Bond Formation: Methodologies for the direct C-3 silylation of this compound are not extensively documented in the reviewed literature, suggesting this remains a less explored area of functionalization for this specific scaffold.

Table 2: Summary of C-3 Heteroatom Bond Formation Strategies

| Bond Formed | Reagents/Catalysts | Reaction Type | Reference |

| C-O | g-C₃N₄ / Air | Heterogeneous Photocatalysis | mdpi.com |

| C-S | (NH₄)₂S₂O₈ / Alkenes / P(O)SH | Radical-mediated three-component | researchgate.net |

| C-P | Cu-catalyst / Dimethyl phosphite | Copper-catalyzed phosphonation | uv.es |

| C-N | Hypervalent iodine / Alkene / TMSN₃ | Three-component azidoalkylation | nih.gov |

Radical Addition Reactions

The C3-position of the this compound core is amenable to radical functionalization, typically through the generation of an α-amino radical under photoredox catalysis. This reactivity provides a powerful tool for forging new carbon-carbon bonds under mild conditions.

A visible-light photocatalytic radical addition reaction has been established between this compound and various trifluoromethyl ketones. nih.gov This method offers a direct route to synthesizing dihydroquinoxalin-2-ones that incorporate a trifluoromethyl-substituted tertiary alcohol moiety. nih.gov The reaction is typically catalyzed by Ru(bpy)₃Cl₂ in acetonitrile (B52724), using a high-power blue LED as the light source. nih.govacs.org The process begins with the single-electron oxidation of the dihydroquinoxalin-2-one by the excited photocatalyst to form a radical cation, which then deprotonates to yield a key α-amino radical intermediate. This radical subsequently adds to the trifluoromethyl ketone. researchgate.net

The reaction tolerates a range of substituents on both the dihydroquinoxalin-2-one scaffold and the trifluoromethyl aryl ketone partner, affording the corresponding products in moderate to good yields, generally as a mixture of diastereoisomers. nih.govacs.org

Table 1: Scope of the Radical Addition of this compound (1a) to Various Trifluoromethyl Ketones (2)

| Entry | Trifluoromethyl Ketone (2) | Product | Yield (%) |

|---|---|---|---|

| 1 | 2,2,2-Trifluoroacetophenone (2a) | 3aa | 73 |

| 2 | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethan-1-one (2b) | 3ab | 68 |

| 3 | 1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-one (2d) | 3ad | 71 |

| 4 | 2,2,2-Trifluoro-1-(p-tolyl)ethan-1-one (2f) | 3af | 65 |

Reaction conditions: Dihydroquinoxalin-2-one (1.3 equiv), trifluoromethyl ketone (1.0 equiv), and Ru(bpy)₃Cl₂·6H₂O (1 mol %) in CH₃CN stirred at room temperature under blue LED irradiation. Data sourced from nih.govacs.org.

An organophotoredox-catalyzed 1,6-radical addition of this compound derivatives to para-quinone methides (p-QMs) has been developed. nih.govacs.org This methodology provides efficient access to functionalized phenols bearing the dihydroquinoxalin-2-one moiety, which are valuable 1,1-diaryl compounds. nih.govresearchgate.net The reaction is promoted by visible light irradiation (455 nm) and utilizes an organic photocatalyst, such as Fukuzumi's catalyst ([Mes-Acr-Me]⁺), under mild conditions. nih.govacs.org The mechanism involves the generation of an α-amino radical from the dihydroquinoxalin-2-one, which then undergoes a 1,6-conjugate addition to the p-QM. nih.gov

This transformation exhibits a broad substrate scope, with various substituents being well-tolerated on both the dihydroquinoxalin-2-one and the p-QM, consistently producing good to excellent yields of the desired 1,1-diaryl products. nih.govacs.org

Table 2: Organophotoredox 1,6-Addition of Substituted 3,4-Dihydroquinoxalin-2-ones to para-Quinone Methides

| Entry | Dihydroquinoxalin-2-one | para-Quinone Methide | Product | Yield (%) |

|---|---|---|---|---|

| 1 | This compound | 4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one | 3aa | 98 |

| 2 | 1-(4-Methoxybenzyl)-3,4-dihydroquinoxalin-2-one | 4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one | 3ba | 99 |

| 3 | This compound | 2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one | 3ab | 99 |

| 4 | This compound | 2,6-Di-tert-butyl-4-(4-chlorobenzylidene)cyclohexa-2,5-dien-1-one | 3ad | 90 |

Reaction conditions: Dihydroquinoxalin-2-one (1.5 equiv), p-QM (1.0 equiv), and photocatalyst in CH₃CN under blue LED irradiation. Data sourced from nih.govacs.org.

The α-amino radical generated from this compound can also participate in Giese-type additions to electron-poor alkenes, also known as Michael acceptors. researchgate.net This reaction, catalyzed by visible light, involves the coupling of 1,4-dihydroquinoxalin-2-ones with a range of Michael acceptors. researchgate.netresearchgate.net The process typically uses Ru(bpy)₃Cl₂ as the photocatalyst and may require an additive like (PhO)₂PO₂H to achieve good yields. researchgate.net This conjugate addition provides a versatile method for C-C bond formation, allowing for the introduction of various functionalized alkyl chains at the C3-position of the quinoxalinone core. researchgate.net

Oxidative and Reductive Transformations of the Core Structure

The dihydroquinoxalin-2-one core can undergo transformations that alter its oxidation state. While extensive studies on the systematic oxidation of this compound are not widely reported, reductive modifications are documented. For instance, the amide carbonyl group within the core structure can be reduced. Following the radical addition to trifluoromethyl ketones, the resulting product, 4-benzyl-3-(2,2,2-trifluoro-1-hydroxy-1-phenylethyl)-3,4-dihydroquinoxalin-2(1H)-one, can be treated with reducing agents to yield the corresponding 1-(1-Benzyl-1,2,3,4-tetrahydroquinoxalin-2-yl)-2,2,2-trifluoro-1-phenylethan-1-ol. acs.org This transformation effectively reduces the amide to an amine, converting the dihydroquinoxalin-2-one core into a tetrahydroquinoxaline. Furthermore, the synthesis of the core itself often involves a reductive cyclization of an N-(o-nitroaryl)amino ester precursor, using agents like iron or zinc metal. researchgate.net

Nucleophilic and Electrophilic Substitution Reactions on Phenyl and Benzyl (B1604629) Moieties

The aromatic rings of this compound—the fused phenyl ring and the N-benzyl group—are susceptible to electrophilic and nucleophilic substitution reactions, allowing for further molecular diversification. Although dedicated studies focusing solely on these substitution reactions for this specific molecule are limited, the successful use of precursors with various substitution patterns in other synthetic transformations indicates the feasibility of such modifications. For example, derivatives such as 1-(4-(trifluoromethyl)benzyl)-3,4-dihydroquinoxalin-2-one and 1-benzyl-6-chloro-3,4-dihydroquinoxalin-2-one have been employed effectively in radical addition reactions. nih.govacs.org This implies that standard aromatic substitution methodologies can be applied to introduce a wide range of functional groups onto either the benzyl or the phenyl moiety to modulate the electronic and steric properties of the molecule.

Derivatization for Library Synthesis and Structure-Activity Relationship (SAR) Studies

The chemical reactivity of the this compound scaffold makes it an excellent starting point for the generation of compound libraries for biological screening and SAR studies. researchgate.net The radical addition reactions, particularly the 1,6-addition to para-quinone methides, provide a rapid and efficient means to access a diverse collection of 1,1-diaryl compounds bearing the dihydroquinoxalin-2-one core. nih.govresearchgate.net

Furthermore, the scaffold has been systematically derivatized to explore its potential as a therapeutic agent. In one such study, a series of mono- and di-carboxylic acid derivatives of 3,4-dihydroquinoxalin-2(1H)-one were designed and synthesized to act as activators of soluble guanylyl cyclase (sGC). nih.gov By introducing various substituents at the N1 (N4 in alternative nomenclature), C6, and C7 positions, researchers were able to investigate the relationship between the structural features of the ligands and their sGC agonistic activity, highlighting the utility of this scaffold in medicinal chemistry research. nih.gov

Structural Elucidation and Advanced Characterization of 1 Benzyl 3,4 Dihydroquinoxalin 2 One Analogs

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offer complementary information to piece together the atomic connectivity and functional groups present in 1-Benzyl-3,4-dihydroquinoxalin-2-one analogs.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the hydrogen and carbon framework of this compound analogs.

In the ¹H NMR spectrum of related N-substituted quinoxaline-2-carboxamides, the amide proton typically appears as a triplet in the range of 9.55-9.81 ppm in DMSO-d₆. nih.gov For this compound analogs, the protons of the benzyl (B1604629) group and the quinoxalinone core exhibit characteristic chemical shifts. The methylene (B1212753) protons of the benzyl group (N-CH₂) are expected to appear as a singlet, while the aromatic protons of both the benzyl and quinoxalinone rings will resonate in the aromatic region (typically 6.5-8.5 ppm), with their multiplicity depending on the substitution pattern.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Analogs

| Analog | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| N-Benzyl-3-(3-Benzyloxyquinoxalin-2-yl)propanamide | 2.76 (t, 2H), 3.28 (t, 2H), 4.34 (d, 2H), 5.48 (s, 2H), 6.39 (bs, 1H), 7.21-7.86 (m, Ar-H) | Not specified | nih.gov |

| N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide | Amidic H: 9.55 (t) | Amidic C: 164.07-160.64 | nih.gov |

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound analogs is characterized by specific absorption bands corresponding to the vibrations of their constituent bonds.

A prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring, which is typically observed in the region of 1650-1700 cm⁻¹. For example, the related compound 1-Benzyl-2,3-dihydroquinolin-4(1H)-one exhibits a strong C=O stretch at 1672 cm⁻¹. nih.gov Other characteristic bands include the C-H stretching vibrations of the aromatic and aliphatic portions of the molecule (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively), C=C stretching vibrations of the aromatic rings (around 1450-1600 cm⁻¹), and C-N stretching vibrations. The presence of these characteristic absorption bands provides strong evidence for the dihydroquinoxalin-2-one framework and the benzyl substituent. For example, IR spectra of various quinoline (B57606) derivatives show characteristic bands for C-H, C=C, and other functional group vibrations. rsc.org

Interactive Data Table: Characteristic IR Absorption Bands for Quinoxalinone and Related Structures

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| C=O (Lactam) | Stretching | 1650 - 1700 | nih.gov |

| C-H (Aromatic) | Stretching | 3000 - 3100 | rsc.org |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | rsc.org |

| C=C (Aromatic) | Stretching | 1450 - 1600 | rsc.org |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. This is a crucial step in confirming the identity of a newly synthesized molecule.

For this compound and its analogs, HRMS provides an accurate mass measurement, typically with an error of less than 5 ppm. This high degree of accuracy allows for the confident assignment of a molecular formula. The technique is often performed using soft ionization methods such as electrospray ionization (ESI), which minimizes fragmentation and primarily shows the protonated molecule [M+H]⁺. The use of HRMS has been reported in the characterization of various quinoxaline (B1680401) derivatives, confirming their elemental composition. nih.govunicatt.it

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic methods provide information about the connectivity of atoms, X-ray crystallography offers a definitive three-dimensional picture of the molecule in the solid state. This technique is invaluable for understanding the precise molecular conformation, as well as the intermolecular interactions that govern the crystal packing.

The single-crystal X-ray diffraction analysis of analogs of this compound reveals important details about their molecular geometry. A key feature is the relative orientation of the benzyl group with respect to the quinoxalinone ring system. This is typically described by the dihedral angle between the plane of the benzyl ring and the plane of the quinoxalinone moiety.

In the crystal structure of 1-benzyl-3,7-dimethylquinoxalin-2(1H)-one, the angle between the quinoxaline ring and the benzyl group is approximately 79.54°. Similarly, for 1-Benzyl-3-methylquinoxalin-2(1H)-one, the dihedral angles between the quinoxaline and phenyl planes in the three independent molecules found in the asymmetric unit are 82.58°, 85.66°, and 85.36°. nih.govnih.gov This significant twist is a common feature in such systems and is likely due to steric hindrance between the two bulky aromatic moieties, which forces them to adopt a non-planar conformation. The dihydroquinoxalinone ring itself may not be perfectly planar, with some degree of puckering observed in related structures. nih.gov

Interactive Data Table: Dihedral Angles in this compound Analogs

| Compound | Dihedral Angle between Quinoxaline and Benzyl Planes (°) | Reference |

| 1-Benzyl-3,7-dimethylquinoxalin-2(1H)-one | 79.54 | |

| 1-Benzyl-3-methylquinoxalin-2(1H)-one (Molecule 1) | 82.58 | nih.govnih.gov |

| 1-Benzyl-3-methylquinoxalin-2(1H)-one (Molecule 2) | 85.66 | nih.govnih.gov |

| 1-Benzyl-3-methylquinoxalin-2(1H)-one (Molecule 3) | 85.36 | nih.govnih.gov |

The arrangement of molecules in the crystal lattice, known as crystal packing, is determined by a variety of intermolecular forces, including hydrogen bonding and π-π stacking interactions. In the solid state, molecules of this compound analogs are held together by these non-covalent interactions.

The crystal structure of 1-benzyl-3,7-dimethylquinoxalin-2(1H)-one reveals that the molecules are linked by intermolecular C-H···O hydrogen bonds. Similarly, the crystal packing of 1-Benzyl-3-methylquinoxalin-2(1H)-one is stabilized by C-H···O and C-H···N hydrogen bonds. nih.govnih.gov In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules can also play a significant role in stabilizing the crystal lattice. nih.gov These interactions often lead to the formation of well-ordered, three-dimensional supramolecular architectures. The specific arrangement of molecules is reflected in the unit cell parameters (a, b, c, α, β, γ) and the space group, which describe the symmetry and dimensions of the repeating unit of the crystal.

Interactive Data Table: Crystal Data for this compound Analogs

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| 1-Benzyl-3,7-dimethylquinoxalin-2(1H)-one | Monoclinic | P 1 c 1 | a = 10.6529(9) Å, b = 12.7687(14) Å, c = 10.9373(11) Å, β = 114.408(9)° | |

| 1-Benzyl-3-methylquinoxalin-2(1H)-one | Triclinic | P1 | a = 7.3502(4) Å, b = 17.3508(10) Å, c = 17.9449(10) Å, α = 118.226(1)°, β = 100.042(1)°, γ = 92.294(1)° | researchgate.net |

Intermolecular Interactions (Hydrogen Bonding, π-Stacking, Van der Waals Forces)

The supramolecular architecture of this compound analogs in the solid state is predominantly governed by a combination of directional hydrogen bonds, π-stacking interactions, and weaker, non-specific van der Waals forces. These interactions dictate the molecular packing and ultimately influence the physicochemical properties of the crystalline material. bohrium.com

Hydrogen Bonding: A prominent feature in the crystal packing of many dihydroquinoxalin-2-one derivatives is the formation of robust intermolecular hydrogen bonds. The cyclic amido functional group is a key participant in these interactions. nih.gov Specifically, N—H···O hydrogen bonds are frequently observed, where the amide proton (N–H) acts as a donor and the carbonyl oxygen (C=O) serves as an acceptor. This interaction often leads to the formation of well-defined supramolecular motifs, such as inversion dimers characterized by the R22(8) graph-set notation. nih.gov These dimers create a stable, eight-membered ring structure that acts as a fundamental building block for the extended crystal lattice.

In addition to the strong N—H···O bonds, weaker C—H···O and C—H···N interactions further stabilize the crystal structure. nih.govrsc.orgresearchgate.net Aromatic and aliphatic C–H groups can act as weak hydrogen bond donors to carbonyl oxygen atoms or the nitrogen atoms within the quinoxaline ring system. For instance, in the structure of 4-[2-(Benzylsulfanyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one, C—H···O interactions connect the primary inversion dimers into a more complex three-dimensional network. nih.gov The interplay of these varied hydrogen bonds creates a highly organized and stable molecular assembly. beilstein-journals.org

| Hydrogen Bond Type | Donor (D) | Acceptor (A) | Typical Motif | Reference |

| N—H···O | Amide (N-H) | Carbonyl (C=O) | Inversion Dimer (R22(8)) | nih.gov |

| C—H···O | Phenyl/Alkyl (C-H) | Carbonyl (C=O) | Chain/Sheet Formation | nih.govnih.gov |

| C—H···N | Phenyl/Alkyl (C-H) | Quinoxaline (N) | Spiral Chains | rsc.orgresearchgate.net |

π-Stacking and C–H···π Interactions: The aromatic rings of the benzyl substituent and the quinoxaline core provide opportunities for π-stacking interactions. These interactions, arising from the electrostatic attraction between electron-rich and electron-poor regions of adjacent aromatic systems, contribute significantly to the crystal packing, often resulting in columnar or layered arrangements. researchgate.netnih.gov In some quinoxaline derivatives, π–π stacking is observed between inversion-related quinoxaline units, with centroid-to-centroid distances indicative of significant orbital overlap. researchgate.net

Furthermore, C–H···π interactions, where a C–H bond points towards the face of an aromatic ring, serve as another crucial stabilizing force. rsc.org These interactions, along with π-stacking, link molecular chains and sheets into a cohesive three-dimensional structure. rsc.orgnih.gov The balance between hydrogen bonding and these π-interactions is delicate, and subtle changes in substitution on the molecular framework can shift this balance, leading to different packing arrangements and potentially polymorphism. rsc.org

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. tandfonline.comnih.gov By partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal, it provides a unique fingerprint of the molecular environment. nih.gov

The analysis generates several graphical representations, most notably the dnorm surface and 2D fingerprint plots. The dnorm surface maps the normalized contact distance, allowing for the immediate identification of significant intermolecular contacts. nih.gov Regions of close contact, where interactions are shorter than the van der Waals radii, appear as distinct red spots on the dnorm surface, clearly indicating the locations of hydrogen bonds and other close contacts. researchgate.netnih.gov

The 2D fingerprint plot is a histogram that summarizes all intermolecular contacts, plotting the distance to the nearest nucleus external to the surface (de) against the distance to the nearest nucleus internal to the surface (di). uomphysics.net This plot can be deconstructed to show the percentage contribution of specific atom-pair contacts to the total Hirshfeld surface area, offering a quantitative measure of their relative importance in the crystal packing. uomphysics.netbookpi.org

For quinoxaline derivatives, Hirshfeld surface analysis consistently reveals that H···H contacts account for the largest portion of the surface area, often exceeding 45-50%. uomphysics.netbookpi.org This reflects the abundance of hydrogen atoms on the molecular periphery and the significance of van der Waals interactions. Other major contributors include C···H/H···C contacts, which are indicative of C–H···π interactions, and O···H/H···O contacts, corresponding to the crucial hydrogen bonds that often direct the crystal packing. nih.govresearchgate.net The sharp spikes in the fingerprint plots for O···H contacts are characteristic features of strong hydrogen bonding. nih.gov

The quantitative data derived from this analysis allows for a detailed comparison of the packing forces in different analogs, revealing how substituent changes modulate the intermolecular interaction landscape. tandfonline.comresearchgate.net

| Compound/Analog Type | H···H Contacts (%) | C···H / H···C Contacts (%) | O···H / H···O Contacts (%) | N···H / H···N Contacts (%) | Reference |

| N-benzyl-3-phenylquinoxalin-2-amine | 53.4% | - | - | - | uomphysics.net |

| Benzyl 1-benzyl 2-oxo-1,2-dihydroquinoline-4-carboxylate | 46.6% | - | - | - | bookpi.org |

| General Quinoxaline Derivatives | High | Significant | Significant | Present | nih.govresearchgate.net |

Computational and Theoretical Investigations of 1 Benzyl 3,4 Dihydroquinoxalin 2 One

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for predicting molecular geometries, energies, and spectroscopic properties.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For a flexible molecule like 1-Benzyl-3,4-dihydroquinoxalin-2-one, which features a rotatable bond between the benzyl (B1604629) group and the quinoxaline (B1680401) nitrogen, this process is crucial for identifying its most stable three-dimensional structure.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to accurately predict these geometries. The results of such calculations can be compared with experimental data from X-ray crystallography when available. For instance, the crystal structure of the related compound 1-Benzyl-3-methylquinoxalin-2(1H)-one has been determined, providing precise bond lengths and angles that serve as a benchmark for theoretical methods. researchgate.net

Table 1: Representative Theoretical Geometrical Parameters for Related Quinoxaline Structures This table is illustrative of typical data obtained from DFT calculations on similar compounds, as specific optimized geometry data for this compound was not found in the cited sources.

| Parameter | Typical Calculated Value (Å or °) | Method/Basis Set | Reference Compound |

|---|---|---|---|

| C=O Bond Length | ~1.23 | B3LYP/6-311G(d,p) | 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one researchgate.net |

| N-C (Amide) Bond Length | ~1.38 | B3LYP/6-311G(d,p) | 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one researchgate.net |

| N-CH₂ (Benzyl) Bond Length | ~1.47 | DFT Calculation | General N-benzyl amines |

| Dihedral Angle (Quinixaline-Benzyl) | Variable | DFT Calculation | Conformational Scan Dependent |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. nih.govnih.gov

DFT calculations are routinely used to compute the energies of these orbitals. For quinoxaline derivatives, these calculations provide valuable insights. For example, a DFT study on N-benzyl-3-phenylquinoxalin-2-amine calculated a HOMO-LUMO energy gap of 4.02 eV. uomphysics.net Another study on 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one reported a calculated gap of 3.8918 eV. researchgate.net These values suggest that such compounds are generally stable, but possess sufficient reactivity to engage in biological interactions. The analysis for this compound would similarly quantify its electronic properties and reactivity profile.

Table 2: Frontier Molecular Orbital Energies for Related Quinoxaline Derivatives

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| N-benzyl-3-phenylquinoxalin-2-amine uomphysics.net | Not Specified | Not Specified | 4.02 | B3LYP/6–31+G(d,p) |

| 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one researchgate.net | Not Specified | Not Specified | 3.8918 | B3LYP/6–311G(d,p) |

| Benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate nih.gov | -6.3166 | -2.2847 | 4.0319 | DFT Calculation |

Quantum chemical calculations can predict various spectroscopic properties. DFT methods are capable of calculating nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies with reasonable accuracy. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

For ¹H NMR, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate chemical shifts. The predicted values for this compound would be compared against experimental data. Protons in different chemical environments, such as the benzylic methylene (B1212753) protons (N-CH₂-Ph), the protons on the dihydroquinoxalin-2-one core, and those on the benzyl ring, are expected to have distinct chemical shifts. oregonstate.edunetlify.app For instance, experimental data for related 3,4-dihydroquinoxalin-2(1H)-ones show characteristic signals for the methylene protons in the heterocyclic ring and the aromatic protons. rsc.orgresearchgate.net

Similarly, theoretical vibrational frequencies can be calculated and compared to experimental FT-IR spectra. This helps in assigning specific absorption bands to particular molecular vibrations, such as the C=O stretch of the amide group, N-H bends, and C-H stretches of the aromatic rings. A scaling factor is often applied to the calculated frequencies to better match experimental results.

Molecular Modeling and Simulation Studies

Molecular modeling and simulations are used to study the interactions of a molecule with its biological environment, such as a protein receptor. These techniques are central to computer-aided drug design.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.com The goal is to predict the binding mode and estimate the binding affinity, often expressed as a docking score in kcal/mol.

For this compound, docking studies would involve placing the molecule into the active site of a specific protein target. Quinoxaline derivatives have been docked into various receptors, including the epidermal growth factor receptor (EGFR) and soluble guanylyl cyclase (sGC), showing binding energies ranging from -7.9 to -12.03 kcal/mol depending on the specific derivative and target. nih.govnih.gov

The docking process reveals key ligand-receptor interactions, such as:

Hydrogen bonds: The amide group (N-H and C=O) in the quinoxalinone core can act as a hydrogen bond donor and acceptor, respectively.

Pi-pi stacking: The aromatic rings of the quinoxaline and benzyl moieties can form stacking interactions with aromatic amino acid residues like tyrosine (Tyr), phenylalanine (Phe), and tryptophan (Trp) in the receptor's binding pocket.

Hydrophobic interactions: The benzyl group and parts of the quinoxaline core can engage in hydrophobic interactions with nonpolar residues.

These studies help in understanding the structural basis of a compound's biological activity and can guide the design of more potent analogs. bohrium.comnih.gov

Table 3: Illustrative Docking Results for Quinoxaline Scaffolds against Various Receptors

| Compound Class | Protein Target | Binding Energy Range (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Tetrazolo[1,5-a]quinoxalin derivatives | EGFR (4HJO) | -9.57 to -12.03 | Not specified | nih.gov |

| 3,4-dihydroquinoxalin-2(1H)-one derivatives | sGC β1 Η-ΝΟΧ domain | Not specified | Hydrophilic cavity residues | nih.gov |

| (S)-N-Benzyl-dihydroisoquinoline derivatives | MAO-A | Not specified | Tyr407, Ile23 | nih.gov |

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the conformational stability of the ligand within the binding site and the flexibility of the protein. ijnc.ir

An MD simulation typically follows a docking study. The predicted ligand-protein complex is placed in a simulated physiological environment (a box of water molecules with ions), and the system's evolution is simulated for a period, often nanoseconds. nih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is monitored over time. A stable, low RMSD value indicates that the ligand remains bound in a consistent pose and the complex is stable. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein are flexible and which are stable upon ligand binding.

Interaction Analysis: The persistence of key interactions (like hydrogen bonds) identified in docking can be tracked throughout the simulation to confirm their importance for binding.

These simulations provide a more realistic and rigorous assessment of the binding hypothesis generated by molecular docking, validating the stability of the predicted binding mode. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Analysis

Quantitative Structure-Property Relationship (QSPR) analysis is a computational methodology that aims to correlate the structural features of a molecule with its physicochemical properties. For quinoxaline derivatives, QSPR studies have been instrumental in predicting various activities and properties, providing a framework for the rational design of new compounds. While specific QSPR models exclusively for this compound are not extensively documented in publicly available literature, the principles and findings from studies on related quinoxaline structures offer significant insights into the descriptors that likely govern its behavior.

In typical QSPR models for heterocyclic compounds like quinoxaline derivatives, a variety of molecular descriptors are calculated to quantify different aspects of the molecular structure. nih.gov These descriptors are then used to build a mathematical model that can predict a specific property. The selection of descriptors is a critical step, often involving a combination of statistical methods and chemical intuition.

Commonly employed molecular descriptors in QSPR studies of quinoxaline derivatives include:

Topological descriptors: These describe the connectivity and branching of the molecule.

Quantum chemical descriptors: These are derived from quantum mechanical calculations and include parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges. jocpr.comresearchgate.net

Steric descriptors: These relate to the three-dimensional shape and size of the molecule, which can be crucial for its interaction with biological targets. nih.gov

Electrostatic descriptors: These describe the charge distribution within the molecule and its ability to engage in electrostatic interactions. nih.govniscair.res.in

A hypothetical QSPR study on a series of 1-substituted 3,4-dihydroquinoxalin-2-ones, including the benzyl derivative, might aim to predict a property such as solubility, melting point, or a specific biological activity. The resulting model would provide a quantitative equation linking the selected descriptors to the property of interest. For instance, a simplified linear QSPR model might take the form:

Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙ*Dₙ

Where 'Property' is the value being predicted, c₀, c₁, c₂, ..., cₙ are constants determined from the regression analysis, and D₁, D₂, ..., Dₙ are the values of the molecular descriptors.

The following interactive data table illustrates the kind of data that would be generated in a QSPR analysis of quinoxaline derivatives, including hypothetical values for this compound.

| Compound | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | Predicted Property (Arbitrary Units) |

| 1-Methyl-3,4-dihydroquinoxalin-2-one | 162.19 | 1.2 | 2.5 | 5.8 |

| 1-Ethyl-3,4-dihydroquinoxalin-2-one | 176.22 | 1.7 | 2.6 | 6.2 |

| This compound | 238.29 | 3.1 | 3.0 | 7.5 |

| 1-(4-Chlorobenzyl)-3,4-dihydroquinoxalin-2-one | 272.73 | 3.8 | 3.5 | 8.1 |

This table is for illustrative purposes only. The values are hypothetical and intended to demonstrate the type of data generated in a QSPR study.

Mechanistic Insights from Computational Approaches

Computational chemistry provides powerful tools to elucidate reaction mechanisms and understand the electronic structure and reactivity of molecules like this compound. Density Functional Theory (DFT) is a particularly common method used to investigate the geometry, electronic properties, and reaction pathways of organic compounds. researchgate.net

For the quinoxalin-2-one scaffold, computational studies have provided insights into its reactivity, particularly at the C3 position. mdpi.com Mechanistic investigations of C-H functionalization reactions of quinoxalin-2(1H)-ones often suggest the involvement of radical intermediates. mdpi.comorganic-chemistry.org These studies indicate that the hydrogen atom at the C3 position can be abstracted to form a stabilized radical, which can then react with various coupling partners. The presence of the benzyl group at the N1 position in this compound would likely influence the electronic properties of the quinoxalinone core, but the fundamental reactivity at C3 is expected to be similar.

Computational approaches can also be used to model the reaction pathways of the synthesis of this compound. For example, the cyclization of a precursor molecule can be modeled to determine the transition state energies and identify the most favorable reaction pathway.

Furthermore, computational methods can shed light on the non-covalent interactions that govern the conformation and packing of this compound in the solid state. These interactions, such as π-π stacking and C-H···π interactions, can be crucial for understanding its physical properties.

Key parameters calculated from computational studies that provide mechanistic insights include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy and distribution of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. jocpr.comresearchgate.net For quinoxalin-2-one derivatives, the HOMO is often localized on the benzene (B151609) ring and the nitrogen atoms, while the LUMO is distributed over the pyrazinone ring. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Calculated Spectroscopic Data: Computational methods can predict spectroscopic properties such as NMR chemical shifts and vibrational frequencies. acs.org Comparing these calculated spectra with experimental data can help to confirm the structure of the molecule and provide insights into its electronic environment.

The following table summarizes key computational parameters for the parent compound, quinoxalin-2(1H)-one, which provide a basis for understanding the reactivity of its derivatives. researchgate.net

| Computational Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -1.8 eV | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.8 Debye | Indicates polarity of the molecule |

Values are approximate and based on DFT calculations for the parent quinoxalin-2(1H)-one structure. The benzyl substituent in the title compound would modify these values.

Biological Relevance and Diverse Applications of Dihydroquinoxalinone Scaffolds

General Biological Activities of Quinoxaline (B1680401) and Dihydroquinoxalinone Derivatives (Conceptual Framework)

The quinoxaline scaffold, a fused bicyclic system comprising a benzene (B151609) ring and a pyrazine (B50134) ring, is recognized as a "privileged structure" in medicinal chemistry. This designation stems from its ability to bind to a wide array of biological targets, thereby exhibiting a vast spectrum of pharmacological activities. Dihydroquinoxalinone, a reduced form of the quinoxalinone core, retains and often enhances this biological versatility. The structural simplicity, synthetic accessibility, and the bioisosteric relationship of quinoxalines to other key heterocycles like quinolines and naphthalenes have made them a focal point of extensive research. researchgate.net The inherent chemical properties of the quinoxaline nucleus allow for diverse substitutions at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with specific biological receptors or enzyme active sites. Consequently, derivatives of these scaffolds have been investigated for a multitude of therapeutic applications, ranging from infectious diseases to cancer and neurological disorders. researchgate.netmdpi.com

The urgent need for novel antimicrobial agents to combat rising drug resistance has spurred significant investigation into quinoxaline and its derivatives. researchgate.net These compounds have demonstrated a broad spectrum of activity against various pathogens.

Antibacterial and Antifungal Activity: Research has shown that quinoxaline derivatives can be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. For instance, a series of novel quinoxaline derivatives were synthesized and evaluated for their efficacy against plant pathogenic bacteria and fungi. nih.gov One compound, 5k , showed significant antibacterial activity against Acidovorax citrulli. nih.gov In the same study, compounds 5j and 5t exhibited potent antifungal activity against Rhizoctonia solani, with EC50 values of 8.54 µg/mL and 12.01 µg/mL, respectively, surpassing the efficacy of the commercial fungicide azoxystrobin. nih.gov Other studies have explored Schiff bases derived from 2-hydroxy-3-methylquinoxaline, which also displayed notable antimicrobial properties. nih.gov The mechanism of action is often linked to the disruption of microbial cellular processes, though the exact pathways can vary depending on the specific derivative and microbial species.

Antiviral Activity: The antiviral potential of quinoxaline scaffolds has been explored, with particular emphasis on agents targeting the Human Immunodeficiency Virus (HIV). Several studies have designed and synthesized quinoxaline derivatives as potential anti-HIV agents. One acyclic nucleoside derivative, 1-(2,3-dihydroxypropyl)-6,7-dimethyl-quinoxaline-2-one (29) , showed notable inhibition of HIV-1 with an EC50 value of 0.15 µg/mL. researchgate.net Another study, using pharmacophore modeling and molecular docking, identified two quinoxaline derivatives, 7d and 7e , as promising anti-HIV agents that warrant further investigation. researchgate.net These findings highlight the potential of the quinoxaline core in developing new therapeutics for viral infections.

| Compound/Derivative | Target Organism | Activity Measurement | Result | Source(s) |

| Compound 5k | Acidovorax citrulli (Bacteria) | N/A | Good antibacterial activity | nih.gov |

| Compound 5j | Rhizoctonia solani (Fungus) | EC50 | 8.54 µg/mL | nih.gov |

| Compound 5t | Rhizoctonia solani (Fungus) | EC50 | 12.01 µg/mL | nih.gov |

| 1-(2,3-dihydroxypropyl)-6,7-dimethyl-quinoxaline-2-one (29) | HIV-1 | EC50 | 0.15 µg/mL | researchgate.net |

| Quinoxaline Derivatives 7d, 7e | HIV-1 (Strain III-B) | N/A | Good anti-HIV activity | researchgate.net |

Quinoxaline and dihydroquinoxalinone derivatives have emerged as promising candidates for anti-inflammatory agents. Their mechanism of action often involves the inhibition of key enzymes and mediators in the inflammatory cascade.

Several studies have demonstrated that these compounds can inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in inflammation and pain. A study of novel quinoxaline derivatives identified compounds 11 and 13 as potent and selective COX-2 inhibitors, with IC50 values of 0.62 µM and 0.46 µM, respectively. nih.gov Their selectivity for COX-2 over COX-1 is a desirable trait, as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Another investigation into aminoalcohol-based quinoxalines, DEQX and OAQX , found that they significantly reduced levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in a mouse model of peritonitis. bohrium.comnih.gov Furthermore, some quinoxaline 1,4-di-N-oxide derivatives have been shown to inhibit soybean lipoxygenase (LOX) and demonstrate significant in vivo anti-inflammatory effects in the carrageenan-induced edema model. mdpi.com

| Compound/Derivative | Target/Model | Activity Measurement | Result | Source(s) |

| Compound 11 | COX-2 Enzyme | IC50 | 0.62 µM | nih.gov |

| Compound 13 | COX-2 Enzyme | IC50 | 0.46 µM | nih.gov |

| Compound 4a | COX-2 Enzyme | IC50 | 1.17 µM | nih.gov |

| Compound 5 | COX-2 Enzyme | IC50 | 0.83 µM | nih.gov |

| DEQX | Mouse Peritonitis Model | Cytokine Reduction | Significant decrease in IL-1β and TNF-α | bohrium.comnih.gov |

| OAQX | Mouse Peritonitis Model | Cytokine Reduction | Significant decrease in IL-1β and TNF-α | bohrium.comnih.gov |

| Compound 7b | Carrageenan-induced edema | Edema Inhibition | 41% inhibition | mdpi.com |

The development of quinoxaline and dihydroquinoxalinone derivatives as anticancer agents is one of the most extensively researched areas, with promising results against a wide range of cancer cell lines. nih.gov These scaffolds have been shown to target various cancer-related pathways and enzymes. nih.gov

A significant body of research has focused on pyrimidine (B1678525) dihydroquinoxalinone derivatives as potent inhibitors of tubulin polymerization. nih.govchalmers.sefrontiersin.org These agents bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis in cancer cells. nih.govchalmers.se Compound 12k from this class demonstrated high cytotoxic activity, with an IC50 of 1.2 nM against the A375 melanoma cell line, and also showed potent activity against breast, pancreatic, and prostate cancer cells. nih.govchalmers.se Another major target for quinoxaline-based drugs is the protein kinase family, which is often dysregulated in cancer. researchgate.net Certain novel quinoxaline derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and COX-2. nih.gov For example, compounds 4a and 13 were found to be potent inhibitors of EGFR, with IC50 values of 0.3 µM and 0.4 µM, respectively, and also exhibited strong anticancer activity against breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cell lines. nih.govnih.gov

| Compound/Derivative | Cancer Cell Line(s) | Target/Mechanism | IC50 Value | Source(s) |

| Compound 12k | A375 (Melanoma) | Tubulin Polymerization Inhibition | 1.2 ± 0.2 nM | nih.govchalmers.se |

| Thioether 10 | A375 (Melanoma) | Tubulin Polymerization Inhibition | 3.4 ± 0.5 nM | nih.gov |

| Ether 12b | A375 (Melanoma) | Tubulin Polymerization Inhibition | 3.2 ± 0.5 nM | nih.gov |

| Compound 11 | MCF-7, HepG2, HCT-116 | EGFR/COX-2 Inhibition | 0.81 µM - 2.91 µM | nih.govnih.gov |

| Compound 13 | MCF-7, HepG2, HCT-116 | EGFR/COX-2 Inhibition | 0.81 µM - 2.91 µM | nih.govnih.gov |

| Compound 4a | MCF-7, HepG2, HCT-116 | EGFR/COX-2 Inhibition | 3.21 µM - 4.54 µM | nih.govnih.gov |

| DEQX | HT-29 (Colon) | Apoptosis Induction | N/A (Reduces cell viability) | bohrium.comnih.gov |

| OAQX | HT-29 (Colon) | Apoptosis Induction | N/A (Reduces cell viability) | bohrium.comnih.gov |

The structural versatility of the quinoxaline scaffold makes it an effective platform for designing inhibitors against a wide range of enzymes.

Monoamine Oxidase (MAO) Inhibition: Quinoxaline derivatives have been investigated as inhibitors of MAO-A and MAO-B, enzymes critical for the metabolism of neurotransmitters. Dysregulation of these enzymes is implicated in depression and neurodegenerative diseases. Studies have identified several 3-benzylquinoxaline and nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives that exhibit potent and selective inhibition of MAO-A in the nanomolar range. nih.govnih.gov For instance, compounds 4e and 9g were identified as highly potent and selective MAO-A inhibitors. nih.gov

α-glucosidase and α-amylase Inhibition: In the context of type 2 diabetes, inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a key therapeutic strategy. nih.govnih.govwikipedia.org Several quinoxaline derivatives have shown significant inhibitory potential against these enzymes. nih.govresearchgate.net One study reported a series of 2-aryl quinoxaline derivatives, with compound 14 being a particularly potent inhibitor of both α-amylase (IC50 = 294.35 nM) and α-glucosidase (IC50 = 198.21 nM). nih.gov Another study found that an N-allyl- nih.govnih.govnih.govtriazolo[4,3-a]quinoxalin-1-amine derivative (10a ) demonstrated excellent inhibitory activity against both enzymes, with IC50 values of 6.89 µM for α-amylase and 3.46 µM for α-glucosidase, rivaling the standard drug acarbose. researchgate.net

Soluble Guanylyl Cyclase (sGC) Inhibition: The compound 1H- nih.govnih.govnih.govoxadiazolo[4,3,-a]quinoxalin-1-one (ODQ) is a well-established and widely used selective inhibitor of soluble guanylyl cyclase (sGC). nih.govnih.gov sGC is a key receptor for nitric oxide (NO) and plays a crucial role in vasodilation and other physiological processes. wikipedia.org ODQ has been instrumental as a pharmacological tool to investigate cGMP-mediated versus cGMP-independent effects of NO. nih.gov

| Compound/Derivative | Target Enzyme | Activity Measurement | Result | Source(s) |

| Compound 4e | Monoamine Oxidase A (MAO-A) | IC50 | Nanomolar range | nih.gov |

| Compound 9g | Monoamine Oxidase A (MAO-A) | IC50 | Nanomolar range | nih.gov |

| Compound 14 | α-Amylase | IC50 | 294.35 nM | nih.gov |

| Compound 14 | α-Glucosidase | IC50 | 198.21 nM | nih.gov |

| Compound 10a | α-Amylase | IC50 | 6.89 µM | researchgate.net |

| Compound 10a | α-Glucosidase | IC50 | 3.46 µM | researchgate.net |

| ODQ | Soluble Guanylyl Cyclase (sGC) | N/A | Selective Inhibitor | nih.govnih.gov |

Beyond enzyme inhibition, quinoxaline derivatives have been designed to interact with specific neurotransmitter receptors, showing potential for treating neurological and psychiatric disorders.

Dopamine (B1211576) D2 Receptor: The dopamine D2 receptor is a primary target for antipsychotic medications used to treat schizophrenia and other related disorders. frontiersin.org While direct studies on 1-Benzyl-3,4-dihydroquinoxalin-2-one are limited, research on structurally related compounds, such as 3,4-dihydroquinolin-2(1H)-one derivatives (structurally similar to dihydroquinoxalinones), has shown affinity for the D2 receptor. nih.gov This suggests that the dihydroquinoxalinone scaffold could serve as a viable template for the design of novel D2 receptor ligands.

AMPA Receptor Antagonists: The quinoxaline core is a foundational structure for a major class of competitive antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key glutamate (B1630785) receptor in the central nervous system. nih.gov Overexcitation of AMPA receptors is linked to neurodegenerative conditions like epilepsy and cerebral ischemia. nih.gov Compounds such as 2,3-dihydroxy-6-nitro-7-sulphamoyl-benzo[f]quinoxaline (NBQX) are potent and selective AMPA antagonists. nih.govnih.gov More recent work has focused on designing novel quinoxaline derivatives with improved pharmacokinetic profiles to act as effective anticonvulsant agents by targeting the AMPA receptor. nih.gov Docking studies have confirmed that these derivatives can effectively bind to the AMPA receptor, suggesting this as a primary mechanism for their observed anticonvulsant activity. nih.govresearchgate.net

The broad therapeutic potential of the quinoxaline scaffold is further demonstrated by its activity in a diverse range of other biological contexts.